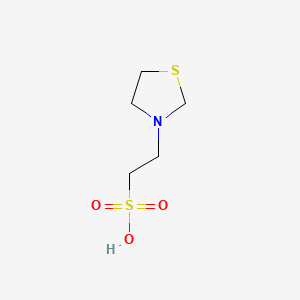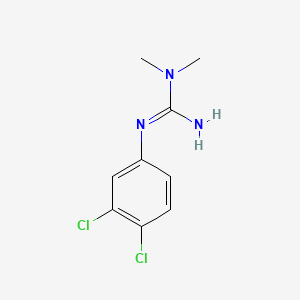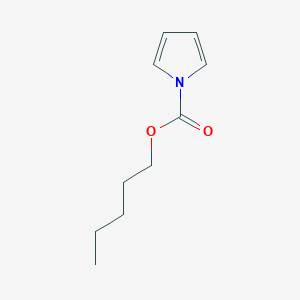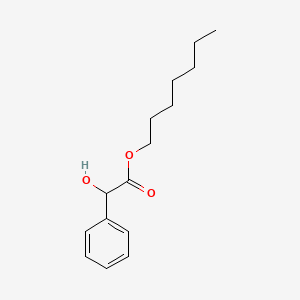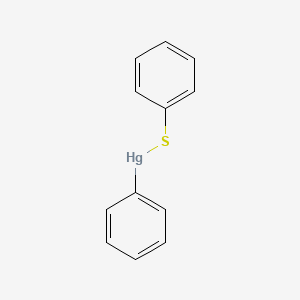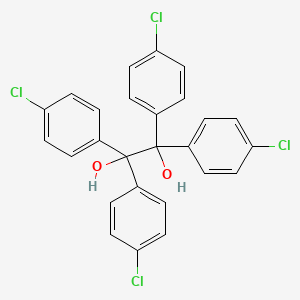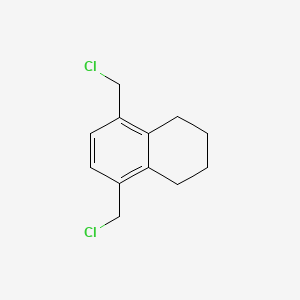
5,8-Bis(chloromethyl)-1,2,3,4-tetrahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Bis(chloromethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C12H14Cl2 It is a derivative of tetrahydronaphthalene, featuring two chloromethyl groups at the 5 and 8 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Bis(chloromethyl)-1,2,3,4-tetrahydronaphthalene typically involves the chloromethylation of 1,2,3,4-tetrahydronaphthalene. One common method includes the reaction of 1,2,3,4-tetrahydronaphthalene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction proceeds under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as distillation and crystallization, to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 5,8-Bis(chloromethyl)-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products:
Substitution: Derivatives with various functional groups replacing the chloromethyl groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives.
Wissenschaftliche Forschungsanwendungen
5,8-Bis(chloromethyl)-1,2,3,4-tetrahydronaphthalene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It may be explored for its potential biological activities and as a precursor for drug development.
Chemical Biology: The compound can be used in the study of biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 5,8-Bis(chloromethyl)-1,2,3,4-tetrahydronaphthalene depends on its specific application. In organic synthesis, the chloromethyl groups act as reactive sites for further chemical modifications. In biological systems, if explored, the compound may interact with cellular components through its reactive chloromethyl groups, potentially leading to covalent modifications of biomolecules.
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(chloromethyl)benzene: Similar in having chloromethyl groups but differs in the aromatic ring structure.
1,2,3,4-Tetrahydronaphthalene: Lacks the chloromethyl groups, making it less reactive.
5,8-Dimethyl-1,2,3,4-tetrahydronaphthalene: Similar structure but with methyl groups instead of chloromethyl groups.
Uniqueness: 5,8-Bis(chloromethyl)-1,2,3,4-tetrahydronaphthalene is unique due to the presence of two reactive chloromethyl groups, which provide versatile sites for chemical modifications. This makes it a valuable intermediate in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
6606-69-5 |
|---|---|
Molekularformel |
C12H14Cl2 |
Molekulargewicht |
229.14 g/mol |
IUPAC-Name |
5,8-bis(chloromethyl)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C12H14Cl2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h5-6H,1-4,7-8H2 |
InChI-Schlüssel |
LSYZGCVIQMCIHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C=CC(=C2C1)CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


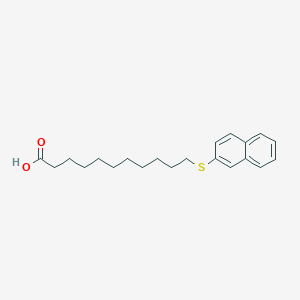
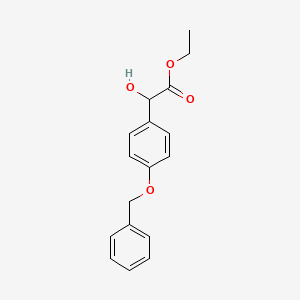
![[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea](/img/structure/B14722474.png)

![Bicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14722476.png)
